molecular formula C13H16O2 B3108396 6-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 165042-86-4

6-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No. B3108396
CAS RN: 165042-86-4
M. Wt: 204.26 g/mol
InChI Key: LRRITBCPLWHQMD-UHFFFAOYSA-N
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Description

6-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one (6PTN) is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of research and industries. It belongs to the category of tetralin derivatives, which are widely used in pharmaceuticals, agrochemicals, and fine chemicals. The molecular formula of 6PTN is C13H18 .


Molecular Structure Analysis

The molecular structure of 6-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one consists of a tetrahydronaphthalene core with a propoxy group attached at the 6-position . The molecular weight of this compound is 174.2820 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The synthesis of compounds related to 6-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one involves techniques such as using lithium tri-tert-butoxyaluminodeuteride for creating derivatives like trans-4-d−1-tetranydronaphthalen-1-ol (Groenewold & Gross, 1981).

Chemical Reactions and Properties

  • Catalytic Coupling : Research has explored the coupling reaction of carbon dioxide with compounds similar to 6-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one, demonstrating moderate yield of cyclic carbonate products (Darensbourg, Fang, & Rodgers, 2004).
  • Molecular Structure Studies : Investigations into the molecular structure of derivatives have been conducted, providing insights into the arrangement of hydroxyl and methyl groups in compounds like 1,2,3,4-tetrahydronaphthalene (Zacharias et al., 1995).

Environmental and Green Chemistry

  • Eco-Friendly Synthesis : Recent studies focus on green chemistry approaches, such as using environmentally friendly techniques for constructing multi-functionalized benzenes, which include derivatives of 1,2,3,4-tetrahydronaphthalene (Damera & Pagadala, 2023).

Organometallic Chemistry

  • Reactivity in Organometallic Compounds : Research on compounds like (1,2,3,4-tetrahydronaphthalene)Mn(CO)3PF6 offers insights into their reactivity with various nucleophiles, contributing to the field of organometallic chemistry (Lee et al., 1995).

Photochemistry

  • Photooxidation Studies : The photooxidation of compounds similar to 6-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one has been examined, analyzing the rate and product composition in specific conditions (Aksnes & Iversen, 1983).

High-Pressure Phase Diagrams

  • Phase Behavior Analysis : Studies on the equilibrium data of mixtures like propane + 1,2,3,4-tetrahydronaphthalene at various temperatures provide valuable information on their phase behavior under different conditions (Marteau, Vega, & Ruffier-Meray, 2001).

properties

IUPAC Name

6-propoxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-8-15-11-6-7-12-10(9-11)4-3-5-13(12)14/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRITBCPLWHQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C(=O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one

Synthesis routes and methods

Procedure details

6-Hydroxy-1-tetralone (2.0 g, 12.3 mmol), bromo-propane (2.24 mL, 24.7 mmol), potassium iodide (2.05 g, 12.3 mmol) and potassium carbonate (3.41 g, 24.7 mmol) were combined in ACN (50 mL) in a sealed vessel, and the reaction was stirred at 122° C. overnight. The reaction was cooled, filtered, and concentrated. Purification by silica gel chromatography (10-50% EtOAc/hexanes) gave 2.36 g (94%) of the title compound as a clear oil. 1H NMR (400 MHz, DMSO-d6): δ 1.04 (3H, t, J=7.4 Hz), 1.79-1.85 (2H, m), 2.09-2.14 (2H, m), 2.60 (2H, t, J=6.3 Hz), 2.88-2.93 (2H, t, J=6.5 Hz), 3.97 (2H, t, J=6.5 Hz), 6.69 (1H, d, J=2.3 Hz), 6.81 (1H, dd, J=8.8, 4.1 Hz), 7.99 (1H, d, J=8.7 Hz). [M+H] calc'd for C13H16O2, 205. found 205.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.24 mL
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
3.41 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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